Home > Products > Building Blocks P7462 > N-cyclohexyl-N-(2-oxoethyl)acrylamide
N-cyclohexyl-N-(2-oxoethyl)acrylamide - 1035229-42-5

N-cyclohexyl-N-(2-oxoethyl)acrylamide

Catalog Number: EVT-1687329
CAS Number: 1035229-42-5
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While specific synthesis protocols for N-cyclohexyl-N-(2-oxoethyl)acrylamide are currently unreported, it can potentially be synthesized using various strategies employed for similar acrylamide derivatives. One possible approach is reacting cyclohexylamine with acrylic acid in the presence of a suitable coupling agent like dicyclohexylcarbodiimide (DCC) []. Subsequent alkylation of the nitrogen atom with 2-bromoacetaldehyde diethyl acetal followed by hydrolysis can yield the target molecule.

Chemical Reactions Analysis

The presence of the acrylamide moiety in N-cyclohexyl-N-(2-oxoethyl)acrylamide suggests it can undergo various polymerization reactions, including free radical polymerization, anionic polymerization, and reversible addition-fragmentation chain transfer (RAFT) polymerization []. Further investigation of its reactivity towards different polymerization initiators and conditions can provide crucial information for controlling its polymerization behavior and tailoring the properties of the resulting polymers.

Applications
  • Polymer Science: It could serve as a monomer for synthesizing new polymers with tailored properties. The cyclohexyl group can influence the polymer's flexibility, while the 2-oxoethyl group could provide sites for further chemical modification [].

N-(2-Chloroethyl)-N'-Cyclohexyl-N-Nitrosourea (CCNU)

Compound Description: N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) is a nitrosourea-based chemotherapy drug used to treat various cancers, including brain tumors and lymphoma. It acts as an alkylating agent, damaging DNA and inhibiting tumor cell growth. [, , , , , , , , , ]

Relevance: Although CCNU differs significantly in structure from N-cyclohexyl-N-(2-oxoethyl)acrylamide, several papers discuss CCNU and its derivatives in the context of structure-activity relationship studies, highlighting the influence of specific structural features on biological activity. [, , ] These studies explore variations in cyclohexyl and N-alkyl substituents, offering insights into potential structural modifications and their impact on pharmacological properties, which could be relevant when considering analogs of N-cyclohexyl-N-(2-oxoethyl)acrylamide.

N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea

Compound Description: This compound is a major metabolite of CCNU. [] It displays higher activity against murine leukemia L1210 compared to CCNU, both intraperitoneally and intracerebrally. This metabolite is also more toxic than CCNU. []

Relevance: N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea shares the N-cyclohexyl moiety with N-cyclohexyl-N-(2-oxoethyl)acrylamide. The research highlights the significance of the cyclohexyl group and its potential modifications in influencing the biological activity of related compounds. []

N-Cyclohexyl-N-(2-Sulfonatoethyl) Dithiocarbamate

Compound Description: This compound is a dithiocarbamate derivative investigated for its ability to reduce cadmium concentrations in mice. [] It effectively mobilized cadmium from the liver and kidneys, leading to its excretion. []

Relevance: N-Cyclohexyl-N-(2-sulfonatoethyl) dithiocarbamate shares the N-cyclohexyl group with the target compound, N-cyclohexyl-N-(2-oxoethyl)acrylamide. The study on this dithiocarbamate derivative underscores the impact of different substituents attached to the nitrogen atom of the cyclohexyl ring, offering insights into potential modifications for modulating biological activity in related compounds. []

6-Amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198)

Compound Description: YM-298198 is a high-affinity, selective, and noncompetitive antagonist of the metabotropic glutamate receptor type 1 (mGluR1). [] It exhibits analgesic effects in animal models without causing motor impairment. []

Relevance: YM-298198 shares the N-cyclohexyl moiety with N-cyclohexyl-N-(2-oxoethyl)acrylamide. This compound's activity as an mGluR1 antagonist highlights the potential biological relevance of N-cyclohexyl containing structures in medicinal chemistry. []

N-Cyclohexyl-N-Methyl-4-[(1,2,3,5-Tetrahydro-2-oxoimidazo[2,1-b]quinazolin-7-yl)-Oxy]butyramide (Lixazinone, RS-82856)

Compound Description: Lixazinone is a potent inhibitor of cyclic AMP phosphodiesterase (cAMP PDE), particularly the FIII (type IV) form. [, ] This inhibition contributes to its positive inotropic effects, making it potentially useful as a cardiotonic agent. [, ]

Relevance: Lixazinone contains an N-cyclohexyl group similar to N-cyclohexyl-N-(2-oxoethyl)acrylamide. The extensive structure-activity relationship studies conducted on lixazinone analogs provide valuable information regarding the impact of side chain modifications and substitutions on both cAMP PDE inhibition and in vivo inotropic activity. [, ] These findings can be insightful when exploring structural modifications of N-cyclohexyl-N-(2-oxoethyl)acrylamide for potential biological activity.

(-)(trans)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]benzeneacetamide [(-)U50,488H]

Compound Description: This compound is an agonist of the kappa-opioid receptor, with demonstrated species-specific differences in its desensitization and phosphorylation effects between human and rat receptors. []

Relevance: While not directly containing a cyclohexyl ring, (-)U50,488H features a cyclohexyl moiety as part of its structure. The research emphasizes the importance of the cyclohexyl group and its substituents in influencing receptor interactions and downstream signaling, offering valuable insights for understanding the potential roles of the cyclohexyl group in N-cyclohexyl-N-(2-oxoethyl)acrylamide and its analogs. []

N-(2-Hydroxypropyl) Acrylamide (HPAm)

Compound Description: HPAm is a monomer used in the synthesis of hydrogels with potential biomedical applications. [] It demonstrates effective inhibition of protein adsorption and cell attachment, crucial properties for biocompatible materials. []

Relevance: While lacking the cyclohexyl ring, HPAm shares the acrylamide functional group with N-cyclohexyl-N-(2-oxoethyl)acrylamide. This similarity suggests that modifications to the nitrogen atom of acrylamide, such as the addition of a cyclohexyl ring, can be explored to generate polymers with potentially useful properties, including biocompatibility. []

Poly[N-[2-(Dialkylamino)ethyl]acrylamide]s

Compound Description: This class of polymers exhibits thermo- and pH/CO2-responsive properties in solution, making them interesting materials for various applications. [] Their behavior in solution is influenced by the specific N-substituents, demonstrating the tunability of these polymers. []

Relevance: While not directly containing a cyclohexyl ring, poly[N-[2-(dialkylamino)ethyl]acrylamide]s share the acrylamide functional group with N-cyclohexyl-N-(2-oxoethyl)acrylamide. The research highlights the ability of N-substituents to drastically influence the properties of acrylamide-based polymers. [] This tunability suggests that incorporating a cyclohexyl ring, as in N-cyclohexyl-N-(2-oxoethyl)acrylamide, could impart unique and potentially beneficial properties to the resulting polymers.

Properties

CAS Number

1035229-42-5

Product Name

N-cyclohexyl-N-(2-oxoethyl)acrylamide

IUPAC Name

N-cyclohexyl-N-(2-oxoethyl)prop-2-enamide

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C11H17NO2/c1-2-11(14)12(8-9-13)10-6-4-3-5-7-10/h2,9-10H,1,3-8H2

InChI Key

MAFWNDXJPGGXGU-UHFFFAOYSA-N

SMILES

C=CC(=O)N(CC=O)C1CCCCC1

Canonical SMILES

C=CC(=O)N(CC=O)C1CCCCC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.